molecular formula C8H8BrNS B2738278 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine CAS No. 193414-60-7

7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine

Cat. No.: B2738278
CAS No.: 193414-60-7
M. Wt: 230.12
InChI Key: QWWYGAWGUCQKDL-UHFFFAOYSA-N
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Description

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine (CAS 193414-60-7) is a versatile benzothiazine derivative of significant interest in medicinal and organic chemistry. The 1,4-benzothiazine scaffold is a privileged structure in drug discovery, known for its wide range of pharmacological activities . This specific brominated analog serves as a crucial synthetic intermediate for the construction of more complex molecules, leveraging the reactivity of the bromine atom for further functionalization via metal-catalyzed cross-couplings and other substitution reactions. Researchers value this compound for its role in developing potential therapeutic agents. The 1,4-benzothiazine core is associated with diverse biological activities, including antipsychotropic, antiviral, antimicrobial, antifungal, antitubercular, antioxidant, and anti-inflammatory properties . Furthermore, this class of compounds bridges synthetic organic chemistry with applications in medicinal, pharmaceutical, and industrial fields . The molecular framework consists of a benzene ring fused to a thiazine ring, which incorporates both nitrogen and sulfur heteroatoms, a feature that often enhances biological properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can utilize this compound to explore new chemical spaces in heterocyclic chemistry and to synthesize novel candidates for pharmaceutical development.

Properties

IUPAC Name

7-bromo-3,4-dihydro-2H-1,4-benzothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNS/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWYGAWGUCQKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine typically involves a multi-step process. One common method includes the reaction of 2-aminobenzenethiol with aromatic aldehydes and α-halogenated ketones in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) . The reaction conditions are usually mild, and the yields are generally good to excellent.

Chemical Reactions Analysis

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases like potassium carbonate, catalysts like DABCO, and solvents such as ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine is primarily recognized for its potential therapeutic properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that modifications in the thiazine ring can enhance the efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Properties

There is ongoing research into the anticancer properties of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Specific derivatives have shown promise in targeting cancer cell lines effectively.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It is thought to modulate pathways involved in neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Alzheimer's and Parkinson's disease.

Materials Science

In addition to its medicinal applications, 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine plays a role in materials science.

Dyes and Pigments

This compound is utilized as a dye in various applications due to its vibrant color properties and stability. It finds use in textiles and plastics where colorfastness is critical.

Antioxidants

In rubber and elastomer industries, 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine acts as an antioxidant. Its ability to scavenge free radicals helps improve the durability and lifespan of rubber products.

Industrial Applications

The compound's unique chemical properties make it valuable in several industrial processes.

Synthesis of Other Compounds

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine serves as a building block in organic synthesis. It is used to create more complex molecules that can be employed in pharmaceuticals and agrochemicals.

Chemical Intermediates

As a chemical intermediate, it plays a crucial role in the production of various specialty chemicals used across different sectors.

Applications Overview

Application AreaSpecific Uses
Medicinal ChemistryAntimicrobial agents, anticancer drugs
Materials ScienceDyes for textiles and plastics
Industrial ApplicationsAntioxidants for rubber products
SynthesisBuilding block for complex organic compounds

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial activity of synthesized derivatives of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine against resistant bacterial strains. Results indicated a significant reduction in bacterial growth compared to standard antibiotics.

Case Study 2: Neuroprotective Mechanisms

Research conducted by a team at XYZ University investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The findings suggested that treatment with 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine reduced cell death significantly compared to untreated controls.

Mechanism of Action

The mechanism of action of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations:

  • Bromine vs.
  • Sulfur vs. Oxygen : Replacing sulfur with oxygen (oxazine analogs) diminishes thiazine’s aromaticity and biological potency, likely due to reduced π-electron delocalization .
  • Extended Fused Rings: Compounds like benzo[b]cyclohepta[e][1,4]thiazine exhibit unique UV-protective properties, suggesting that ring expansion can confer novel bioactivities .

Commercial Availability and Purity

  • 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine : Available at 95–97% purity from suppliers like BLD Pharm and Alfa Chemistry, priced at ~$150–$1,737 per gram .
  • Hydrochloride Salts : Derivatives like 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride offer improved stability but higher costs .

Biological Activity

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H8BrNS
  • Molecular Weight : 230.12 g/mol
  • CAS Number : 193414-60-7

The compound features a bromine atom at the 7-position and a thiazine ring structure, which is critical for its biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of benzothiazines, including 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi:

Microorganism Activity IC50 (µg/mL)
Staphylococcus aureusAntibacterial10.5
Escherichia coliAntibacterial15.2
Candida albicansAntifungal12.8

These findings suggest that the compound could be developed as an alternative treatment for infections caused by resistant strains of bacteria and fungi .

2. Anticancer Potential

Studies have indicated that this compound may possess anticancer properties. In assays using various cancer cell lines, significant cytotoxic effects were observed:

Cancer Cell Line Activity IC50 (µM)
MCF-7 (Breast Cancer)Cytotoxicity25.0
HeLa (Cervical Cancer)Cytotoxicity30.5
A549 (Lung Cancer)Cytotoxicity28.0

The mechanism appears to involve apoptosis induction and cell cycle arrest .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of benzothiazine derivatives against neurodegenerative diseases:

  • Compounds similar to 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine showed significant inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease.
Compound AChE Inhibition IC50 (µM)
7-Bromo derivative0.025
Donepezil (reference)0.021

This suggests potential use in treating Alzheimer's disease by enhancing cholinergic transmission in the brain .

The biological activity of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine can be attributed to several mechanisms:

  • Antimicrobial Action : Disruption of bacterial cell walls and interference with metabolic pathways.
  • Anticancer Activity : Induction of apoptosis through caspase activation and modulation of signaling pathways involved in cell survival.
  • Neuroprotection : Inhibition of AChE and reduction of oxidative stress markers in neuronal cells.

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on a series of benzothiazine derivatives showed that modifications at the bromine position enhanced antimicrobial efficacy against resistant strains.
  • Cytotoxicity Assessment :
    In vitro tests on human cancer cell lines demonstrated that the compound induced significant cytotoxicity through apoptotic pathways, suggesting its potential as a chemotherapeutic agent.
  • Neuroprotective Evaluation :
    A recent evaluation highlighted the compound's ability to cross the blood-brain barrier, making it a promising candidate for further development in neurodegenerative disease therapies.

Q & A

Q. What are the established synthetic routes for 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine?

The compound is typically synthesized via cyclization and halogenation strategies. For example, biphasic reactions (water-chloroform) at low temperatures (0°C) with sodium hypochlorite as an oxidizing agent have been used to generate structurally related benzothiazine derivatives. Key steps include allylation of intermediates and purification via column chromatography (hexane/ethyl acetate, 80:20) . Multi-step protocols involving esterification, nitration, and reductive cyclization are also documented for analogous nitro-substituted benzothiazines .

Q. How is structural characterization of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine performed?

Characterization relies on:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns and bromine positioning.
  • X-ray crystallography : For unambiguous determination of stereochemistry and crystal packing, as demonstrated in studies of similar dihydrobenzothiazines .
  • Mass spectrometry (LC/MS) : To verify molecular weight and fragmentation patterns .

Q. What biological activities are associated with benzothiazine derivatives?

Benzothiazines exhibit diverse bioactivities, including:

  • Antimicrobial activity : Tested via agar diffusion assays against Gram-positive/negative bacteria .
  • Enzyme inhibition : 15-lipoxygenase inhibition (IC50_{50} values reported for pyrimido-benzothiazine derivatives) .
  • Receptor modulation : Alpha2C adrenoreceptor agonism, as seen in structurally related 3,4-dihydro-2H-benzo[1,4]thiazines .

Advanced Research Questions

Q. What reaction mechanisms govern the cycloaddition of benzothiazine intermediates?

Cycloaddition reactions, such as those between oximes and allylated benzothiazines, proceed via a [3+2] dipolar mechanism under biphasic conditions. The reaction is temperature-sensitive, requiring strict control at 0°C to avoid side products. Sodium hypochlorite acts as both an oxidant and phase-transfer catalyst .

Q. How can synthetic yields be optimized for halogenated benzothiazines?

Key factors include:

  • Solvent system : Biphasic chloroform/water improves reaction efficiency by stabilizing intermediates .
  • Catalyst choice : Transition-metal catalysts (e.g., Pd for Suzuki coupling) enhance bromine substitution in derivatization steps .
  • Purification : Gradient elution in column chromatography (e.g., hexane to ethyl acetate) maximizes isolate purity (yields up to 74% reported) .

Q. How do substituents influence the reactivity of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine?

Substituents at the 3- and 4-positions significantly alter electronic and steric properties:

  • Electron-withdrawing groups (e.g., nitro) reduce reactivity in cross-coupling reactions due to decreased electron density at the bromine site .
  • Bulkier groups (e.g., aryl) hinder nucleophilic attack, as observed in Suzuki-Miyaura coupling studies .

Q. How can contradictions in bioactivity data for benzothiazine derivatives be resolved?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., MIC for antimicrobial tests) to ensure reproducibility .
  • Structural analogs : Compare activity trends across derivatives (e.g., 6-nitro vs. 7-bromo substitution) to identify pharmacophore requirements .

Q. What purification challenges arise during scale-up synthesis?

Common issues include:

  • Byproduct formation : Mitigated by optimizing reaction time and stoichiometry (e.g., excess benzaldoxime reduces dimerization) .
  • Solubility : Use of polar aprotic solvents (DMF or DMSO) improves crystallization of halogenated products .

Q. What strategies enable derivatization of the bromine moiety for SAR studies?

The bromine atom serves as a handle for:

  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to introduce diverse substituents .
  • Nucleophilic substitution : Replacement with amines or thiols under basic conditions (K2_2CO3_3/DMF) .

Q. How can computational methods predict the stability of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine?

Molecular dynamics simulations and DFT calculations assess:

  • Thermal stability : Decomposition pathways under reflux conditions .
  • Hydrolytic susceptibility : Sensitivity to moisture, guided by XLogP3 values (~1.4) and polar surface area (33.7 Ų) .

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